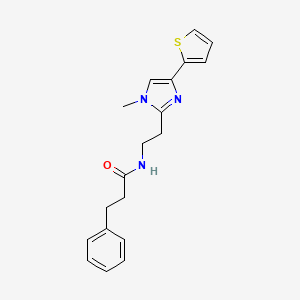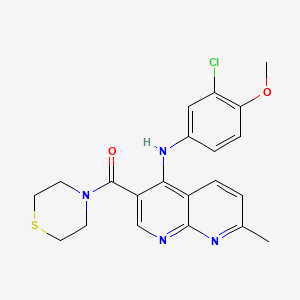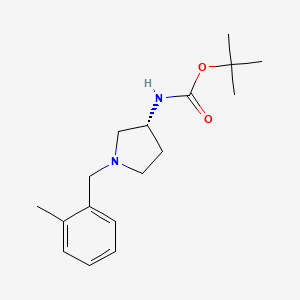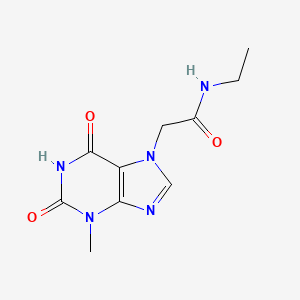
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone, also known as EMPM, is a chemical compound that has been widely used in scientific research. It is a small molecule that has shown potential in a variety of applications, including as a tool for studying various biological processes.
Mechanism of Action
The mechanism of action of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone is not fully understood. However, it has been shown to inhibit the activity of MAO and AChE. MAO is an enzyme that breaks down neurotransmitters such as dopamine and serotonin, while AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the levels of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. This compound is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone. One area of research is the development of this compound as a therapeutic agent for various diseases. Another area of research is the study of this compound's mechanism of action, which may lead to the development of new drugs that target the same pathways. Additionally, this compound could be used as a tool for studying the activity of other enzymes and biological processes. Overall, this compound has shown great potential in scientific research, and further studies are needed to fully understand its applications and mechanisms of action.
Synthesis Methods
The synthesis of (1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone involves the reaction between 1-ethyl-5-methylpyrazole-4-carboxylic acid and piperazine. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
(1-Ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone has been used in a variety of scientific research applications, including as a tool for studying the role of various biological processes. It has been shown to have potential as a therapeutic agent for several diseases, including cancer, inflammation, and neurodegenerative diseases. This compound has also been used as a probe for studying the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
properties
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-15-9(2)10(8-13-15)11(16)14-6-4-12-5-7-14/h8,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKABRWWFMSSIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)


![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)
![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)


![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)